2-(2-Methoxycyclohexyl)ethanol
Description
2-(2-Methoxycyclohexyl)ethanol is a cyclohexane derivative featuring a methoxy group (-OCH₃) at the 2-position of the cyclohexyl ring and an ethanol (-CH₂CH₂OH) substituent. Its molecular formula is C₉H₁₈O₂, with a molecular weight of 158.23 g/mol. The compound is synthesized via the reduction of lactones derived from cyclohexene oxide and malonic acid, followed by functional group transformations such as tosylation or halogenation . It serves as a key intermediate in organic synthesis, particularly in the preparation of perhydrobenzofuran derivatives, which have applications in pharmaceuticals and fragrances .
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(2-methoxycyclohexyl)ethanol |
InChI |
InChI=1S/C9H18O2/c1-11-9-5-3-2-4-8(9)6-7-10/h8-10H,2-7H2,1H3 |
InChI Key |
WPYRBBCVBIJLRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Methoxycyclohexyl)ethanol can be synthesized through the alcoholysis reaction of cyclohexene oxide and methanol, with silver cesium phosphotungstate (Ag2CsPW12O40) as a catalyst . The reaction typically involves heating the reactants under controlled conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxycyclohexyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
2-(2-Methoxycyclohexyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2-Methoxycyclohexyl)ethanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules. It can act as a nucleophile in substitution reactions and participate in redox reactions due to its alcohol and ether functionalities.
Comparison with Similar Compounds
2-(4-Methylcyclohexyl)ethanol (CAS: 4916-87-4)
- Molecular Formula : C₉H₁₈O
- Molecular Weight : 142.24 g/mol
- Key Differences: Lacks the methoxy group, featuring a methyl substituent at the 4-position of the cyclohexane ring. This structural variation reduces polarity and molecular weight compared to 2-(2-Methoxycyclohexyl)ethanol.
2-(1-Methylcyclohexyl)ethanol (CAS: 82495-11-2)
- Molecular Formula : C₉H₁₈O
- Molecular Weight : 142.24 g/mol
- Key Differences: The methyl group is at the 1-position of the cyclohexane ring, altering steric effects and reactivity.
Glycol Ethers: Functional Group Comparison
2-(2-Methoxyethoxy)ethanol (CAS: 111-77-3)
- Molecular Formula : C₅H₁₂O₃
- Molecular Weight : 120.15 g/mol
- Key Differences: A linear glycol ether with methoxy and ethoxy groups, lacking the cyclohexane backbone. Higher polarity and water solubility compared to this compound.
- Applications : Widely used as a solvent in brake fluids, paints, and coatings due to its low volatility and high solvency .
- Toxicity : Classified as Repr. 1B (reproductive toxicity) under EU regulations, with a specific concentration limit of ≥3% .
Triethylene Glycol Monohexyl Ether (CAS: 25961-89-1)
- Molecular Formula : C₁₂H₂₆O₄
- Molecular Weight : 246.33 g/mol
- Key Differences : Contains three ethoxy units and a hexyl chain, providing enhanced hydrophobicity. Used in surfactants and detergents .
Ethers and Esters with Methoxy Groups
2-Methoxycyclohexyl [(2-Methyl-2-Propanyl)Sulfanyl]Acetate (ChemSpider ID: 31730883)
- Molecular Formula : C₁₃H₂₄O₃S
- Molecular Weight : 260.39 g/mol
- Key Differences: An ester derivative with a tert-butylsulfanyl group.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)Phenoxy]Ethoxy)Ethanol (CAS: 9036-19-5)
- Molecular Formula : C₁₈H₃₀O₄
- Molecular Weight : 310.43 g/mol
- Key Differences: A branched phenoxy ether with applications in surfactants and emulsifiers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
